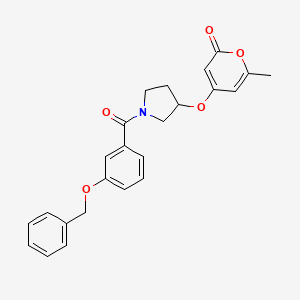

4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

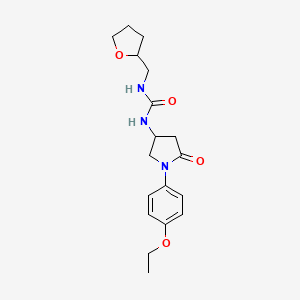

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a benzyloxy group and a benzoyl group, both of which are common functional groups in organic chemistry.

Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including those catalyzed by palladium and other transition metals .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents and their positions on the pyrrolidine ring. Pyrrolidine derivatives can have diverse physicochemical parameters, which can be modified to obtain the best ADME/Tox results for drug candidates .Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound of interest has been explored in the context of synthesizing new derivatives with potential biological activities. In a study focused on the synthesis of coumarin derivatives, researchers developed various pyranone derivatives that were evaluated for their antimicrobial activities. Such research showcases the compound's utility as a precursor in the synthesis of biologically active molecules (Al-Haiza, Mostafa, & El-kady, 2003).

Anticancer Activity

Another avenue of research involves the synthesis of polysubstituted 4H-pyran derivatives through microwave-assisted processes. These compounds have been evaluated for their anticancer activity against a range of human cancer cell lines. This highlights the potential application of the chemical structure in developing new anticancer agents (Hadiyal et al., 2020).

Conducting Polymers

The compound's framework has also been investigated for its application in the development of conducting polymers. Research into derivatized bis(pyrrol-2-yl) arylenes, which are related to the pyrrole component of the compound, has shown the potential for these materials to form polymers with low oxidation potentials and high stability in their conducting form. This suggests a route for the application of similar structures in electronic and optoelectronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Electrochemical Activity

The compound's structural motif has been utilized in the development of electrodes with high electrocatalytic activity. For instance, poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) electrodes, prepared through electrochemical polymerization, exhibit significant electrocatalytic activity for oxidation reactions. This demonstrates the compound's relevance in creating functional materials for electrochemical applications (Lu et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The pyrrolidine scaffold is a versatile structure in drug discovery, and there is ongoing research into the design of new pyrrolidine compounds with different biological profiles . Future directions could include the exploration of different substituents and synthesis methods to optimize the biological activity and pharmacokinetic properties of the compound.

Propriétés

IUPAC Name |

6-methyl-4-[1-(3-phenylmethoxybenzoyl)pyrrolidin-3-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-17-12-22(14-23(26)29-17)30-21-10-11-25(15-21)24(27)19-8-5-9-20(13-19)28-16-18-6-3-2-4-7-18/h2-9,12-14,21H,10-11,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZAOSYZNYBMEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)

![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)

![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)

![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide](/img/structure/B2405619.png)

![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2405632.png)